(Z)-methyl 2-(2-((3-phenoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate
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Overview
Description
This compound is a derivative of benzo[d]thiazole, which is a heterocyclic compound. Benzo[d]thiazoles are known for their wide range of biological activities . The compound also contains a sulfamoyl group, which is often found in various drugs due to its bioactivity .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzo[d]thiazole ring, the sulfamoyl group, and the imine group. These functional groups would likely influence the compound’s physical and chemical properties .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfamoyl group could make the compound more polar and increase its water solubility .Scientific Research Applications
Synthesis and Pharmacological Applications
- This compound is utilized in the synthesis of various derivatives with potential pharmacological applications. For instance, it has been involved in the creation of thiosemicarbazides, triazoles, and Schiff bases which demonstrate significant antihypertensive α-blocking activity. These compounds exhibit low toxicity, making them promising candidates for antihypertensive drugs (Abdel-Wahab et al., 2008).
Catalytic Applications
- Research has shown that compounds related to (Z)-methyl 2-(2-((3-phenoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate, specifically imidazol-2-ylidenes, function as efficient catalysts in transesterification and acylation reactions. These reactions are crucial in organic synthesis, where these catalysts facilitate the formation of esters from alcohols and vinyl acetate (Grasa et al., 2002).
Aldose Reductase Inhibition
- Derivatives of this compound have shown promising results as aldose reductase inhibitors. These inhibitors are significant in the development of treatments for diabetic complications. The derivatives exhibit strong inhibitory potency, highlighting their potential as novel drugs (Ali et al., 2012).
Antimicrobial Activity
- Some synthesized compounds from this class have been tested for their antimicrobial activities. These studies have demonstrated that these compounds possess notable antibacterial and antifungal properties. This finding suggests their potential application in developing new antimicrobial agents (Mishra et al., 2019).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
methyl 2-[2-(3-phenoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O6S2/c1-31-21(27)14-26-19-11-10-18(34(24,29)30)13-20(19)33-23(26)25-22(28)15-6-5-9-17(12-15)32-16-7-3-2-4-8-16/h2-13H,14H2,1H3,(H2,24,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLMNOVFYYHWTNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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